An In-depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 154117-92-7)
An In-depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 154117-92-7)
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents due to its ability to engage in various biological interactions.[1][2] As a privileged scaffold, its derivatives are integral to the discovery of novel drugs across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. Within this vast chemical space, 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine emerges as a highly versatile and valuable synthetic intermediate. Its strategic dichlorination at the 2- and 4-positions provides two reactive sites for sequential and selective functionalization, making it an ideal starting point for the construction of diverse molecular libraries.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for leveraging this powerful building block in the pursuit of new therapeutic entities.
Physicochemical and Spectroscopic Characterization
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a stable solid at ambient temperature. The presence of the electron-donating pyrrolidine moiety at the C6 position electronically differentiates the two chlorine atoms, influencing their reactivity in subsequent chemical transformations.
Table 1: Physicochemical and Predicted Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 154117-92-7 | [3] |
| Molecular Formula | C₈H₉Cl₂N₃ | [3] |
| Molecular Weight | 218.08 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | ~340-360 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Density | ~1.4 g/cm³ (Predicted) | N/A |
| Predicted ¹H NMR | δ ~6.4-6.6 (s, 1H, pyrimidine-H5), ~3.5-3.7 (t, 4H, N-CH₂), ~1.9-2.1 (m, 4H, CH₂) | N/A |
| Predicted ¹³C NMR | δ ~165 (C6), ~161 (C2), ~160 (C4), ~100 (C5), ~48 (N-CH₂), ~26 (CH₂) | N/A |
| Predicted IR (cm⁻¹) | ~2970 (C-H), ~1580, 1550 (C=N, C=C), ~800 (C-Cl) | N/A |
| Predicted MS (m/z) | 217/219/221 (M⁺, isotopic pattern for 2 Cl) | N/A |
Synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SₙAr) reaction of a suitable polychlorinated pyrimidine with pyrrolidine. The most logical and cost-effective precursor is 2,4,6-trichloropyrimidine. The reaction is regioselective due to the differential reactivity of the chlorine atoms on the pyrimidine ring. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. The reaction with one equivalent of a nucleophile typically yields a mixture of 4- and 6-substituted isomers. However, by controlling the stoichiometry and reaction conditions, the monosubstituted product can be favored.
Caption: Synthetic workflow for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine.
Experimental Protocol: Synthesis via SₙAr
This protocol is based on established procedures for the reaction of 2,4,6-trichloropyrimidine with amine nucleophiles.[8]
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Reagent Preparation:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq).
-
Dissolve the starting material in a suitable inert solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material).
-
-
Reaction Setup:
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.1 eq) in the same solvent.
-
-
Nucleophilic Addition:
-
Add the pyrrolidine/base solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and minimize the formation of di- and tri-substituted byproducts.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the mixture by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine isomer. The separation is based on the different polarities of the isomeric products.
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Chemical Reactivity and Key Downstream Reactions
The two chlorine atoms in 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine possess different reactivities, which is the cornerstone of its utility as a synthetic intermediate. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This selectivity can be attributed to the electronic properties of the pyrimidine ring. However, this inherent selectivity can sometimes be modulated or even reversed by the choice of catalyst, solvent, and nucleophile.[9]
This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed selectively at the C4 position, leaving the C2-chloro intact for subsequent transformations.
Caption: Stepwise functionalization of the title compound via Suzuki coupling.
Experimental Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling
This protocol illustrates the selective functionalization at the C4 position.
-
Inert Atmosphere:
-
To a Schlenk flask, add 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of a base like sodium carbonate (2 M, 2.0 eq). The system must be kept under an inert atmosphere (e.g., nitrogen or argon) because Pd(0) catalysts are oxygen-sensitive.
-
-
Solvent and Degassing:
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 3:1 ratio). Degassing (by bubbling nitrogen through the solvent or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen that can deactivate the catalyst.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The elevated temperature is necessary to drive the catalytic cycle forward.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-(pyrrolidin-1-yl)pyrimidine product.
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Applications in Medicinal Chemistry and Drug Discovery
The 2,4,6-trisubstituted pyrimidine scaffold is a well-established pharmacophore, particularly in the field of oncology. Many kinase inhibitors feature this core structure, where different substituents at the 2, 4, and 6 positions are tailored to achieve potency and selectivity against specific kinase targets.[1]
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is an ideal starting material for creating libraries of potential kinase inhibitors. The pyrrolidine moiety can serve as a hydrogen bond acceptor or provide a vector for solubility, while the two chlorine atoms allow for the systematic introduction of various fragments to probe the ATP-binding site of kinases. For example, the C4 position is often substituted with an aniline or related fragment to interact with the hinge region of the kinase, while the C2 position can be modified to target other regions of the binding pocket.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on the available Safety Data Sheet (SDS) for 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine and data from structurally related dichloropyrimidines.[4]
-
Hazard Identification:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).
-
Causes severe skin burns and eye damage (Skin corrosion, Category 1B).
-
May cause an allergic skin reaction (Skin sensitization, Sub-category 1A).[4]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a flame-retardant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling as a powder, a NIOSH-approved respirator is required.[4]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
-
Conclusion
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a strategically designed synthetic intermediate that offers a reliable and versatile platform for the synthesis of complex, polysubstituted pyrimidines. Its differential reactivity, a direct consequence of its electronic structure, enables chemists to perform selective, sequential reactions, making it an invaluable tool in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to efficiently explore new chemical space and accelerate the development of novel therapeutic agents.
References
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ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2008). [Link]
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NIST. Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]
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ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. (2021). [Link]
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Alam, M. A., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. (2022). [Link]
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CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
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